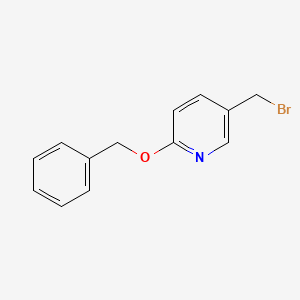

2-(Benzyloxy)-5-(bromomethyl)pyridine

Description

Structure

3D Structure

Properties

Molecular Formula |

C13H12BrNO |

|---|---|

Molecular Weight |

278.14 g/mol |

IUPAC Name |

5-(bromomethyl)-2-phenylmethoxypyridine |

InChI |

InChI=1S/C13H12BrNO/c14-8-12-6-7-13(15-9-12)16-10-11-4-2-1-3-5-11/h1-7,9H,8,10H2 |

InChI Key |

LRRQEHRGWUROIO-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)COC2=NC=C(C=C2)CBr |

Origin of Product |

United States |

Chemical Reactivity and Advanced Transformations of 2 Benzyloxy 5 Bromomethyl Pyridine

Nucleophilic Substitution Chemistry at the Benzylic Carbon

The carbon-bromine bond in the bromomethyl group is the primary site for nucleophilic attack. As a benzylic halide, it exhibits enhanced reactivity compared to simple alkyl halides due to the ability of the adjacent pyridine (B92270) ring to stabilize the transition states of both S_N1 and S_N2 reactions.

Investigation of S_N1 and S_N2 Reaction Pathways and Stereochemical Outcomes

The nucleophilic substitution reactions of 2-(Benzyloxy)-5-(bromomethyl)pyridine can proceed through either an S_N1 (Substitution Nucleophilic Unimolecular) or S_N2 (Substitution Nucleophilic Bimolecular) pathway, with the predominant mechanism being dictated by the reaction conditions.

The substrate is a primary benzylic halide. This structural feature presents minimal steric hindrance to an incoming nucleophile, which strongly favors the S_N2 pathway . This mechanism involves a backside attack by the nucleophile, leading to a single transition state and resulting in the inversion of stereochemistry if the carbon were a chiral center. The reaction rate for an S_N2 process is dependent on the concentration of both the substrate and the nucleophile.

Alternatively, under conditions that favor carbocation formation (e.g., polar protic solvents, weak nucleophiles, or Lewis acid catalysis), an S_N1 pathway becomes possible. The benzylic position allows for the formation of a resonance-stabilized carbocation intermediate, where the positive charge is delocalized into the pyridine ring. This stabilization lowers the activation energy for the rate-determining step—the departure of the bromide leaving group. Once formed, this planar carbocation can be attacked by a nucleophile from either face, which would lead to a racemic or nearly racemic mixture of products if the carbon were chiral.

Table 1: Factors Influencing the Reaction Pathway for this compound

| Factor | Favors S_N2 Pathway | Favors S_N1 Pathway |

| Nucleophile | Strong, high concentration | Weak, low concentration |

| Solvent | Polar aprotic (e.g., DMSO, Acetone) | Polar protic (e.g., Ethanol, Water) |

| Substrate | Primary nature of the carbon | Resonance stabilization of carbocation |

| Leaving Group | Good (Br⁻ is effective for both) | Excellent (Br⁻ is effective for both) |

Diversification via Reactions with Nitrogen, Oxygen, and Sulfur Nucleophiles (e.g., Amines, Alcohols, Thiols)

The electrophilic benzylic carbon readily reacts with a wide array of nucleophiles, enabling the synthesis of a diverse library of derivatives. These reactions typically proceed via an S_N2 mechanism.

Nitrogen Nucleophiles: Primary and secondary amines, as well as ammonia (B1221849) and azide (B81097) ions, can displace the bromide to form the corresponding substituted amines. These reactions are fundamental for building more complex molecules containing C-N bonds.

Oxygen Nucleophiles: Alcohols and phenols, often in the presence of a base to form the more potent alkoxide or phenoxide nucleophile, react to yield ethers. Hydroxide ions can be used to form the corresponding alcohol, 5-(hydroxymethyl)-2-(benzyloxy)pyridine.

Sulfur Nucleophiles: Thiols, in the presence of a base, form highly nucleophilic thiolates that efficiently react to produce thioethers. These sulfur-containing compounds are valuable in medicinal chemistry and materials science.

Table 2: Representative Nucleophilic Substitution Reactions

| Nucleophile | Reagent Example | Product Class |

| Amine | R₂NH | Tertiary Amine |

| Alcohol | ROH / Base | Ether |

| Thiol | RSH / Base | Thioether |

| Azide | NaN₃ | Azide |

| Hydroxide | NaOH | Alcohol |

Formation of Nitriles via Cyano-Substitution

A particularly useful transformation is the reaction with cyanide ions (e.g., from NaCN or KCN) to form the corresponding nitrile, 2-(benzyloxy)-5-(cyanomethyl)pyridine. This cyanation reaction is a powerful tool in organic synthesis as it adds a carbon atom to the molecular framework. The resulting nitrile group is a versatile functional handle that can be further hydrolyzed to a carboxylic acid, reduced to a primary amine, or converted into other functional groups. The reaction typically proceeds in a polar aprotic solvent like DMSO or DMF to ensure the solubility of the cyanide salt and promote a rapid S_N2 displacement of the bromide.

Metal-Catalyzed Cross-Coupling Reactions

The benzylic C-Br bond of this compound is also amenable to participating in various palladium-catalyzed cross-coupling reactions. These methods provide efficient routes for the formation of carbon-carbon bonds.

Suzuki-Miyaura Coupling for Carbon-Carbon Bond Formation with Boronic Acids

The Suzuki-Miyaura coupling is a robust method for forming C-C bonds by reacting an organohalide with an organoboron compound, typically a boronic acid or boronic ester. Benzylic halides are effective electrophiles in this reaction. The coupling of this compound with various aryl or vinyl boronic acids, in the presence of a palladium catalyst (such as Pd(PPh₃)₄) and a base (like K₂CO₃ or Cs₂CO₃), yields diarylmethane and related structures. nih.govlookchem.comnih.govresearchgate.net The reaction proceeds via a catalytic cycle involving oxidative addition of the benzylic bromide to the Pd(0) complex, transmetalation with the boronic acid, and reductive elimination to furnish the product and regenerate the catalyst.

Table 3: Examples of Suzuki-Miyaura Coupling Products

| Boronic Acid Partner | Product Structure |

| Phenylboronic acid | 2-(Benzyloxy)-5-(benzyl)pyridine |

| 4-Methoxyphenylboronic acid | 2-(Benzyloxy)-5-((4-methoxybenzyl)pyridine |

| Thiophene-2-boronic acid | 2-(Benzyloxy)-5-((thiophen-2-yl)methyl)pyridine |

| Vinylboronic acid | 2-(Benzyloxy)-5-(allyl)pyridine |

Exploration of Other Palladium-Catalyzed Transformations (e.g., Stille, Sonogashira, Heck)

Beyond the Suzuki reaction, the reactivity of the benzylic bromide allows for its use in other palladium-catalyzed transformations.

Stille Coupling: This reaction pairs the benzylic halide with an organostannane (organotin) reagent. wikipedia.orgharvard.edu It is a highly versatile method known for its tolerance of a wide range of functional groups. The reaction of this compound with an organotin compound, such as vinyltributyltin or aryltributyltin, would yield the corresponding coupled product.

Sonogashira Coupling: The Sonogashira reaction typically couples terminal alkynes with aryl or vinyl halides. libretexts.orgwikipedia.orgorganic-chemistry.org Its application with benzylic halides is less common but has been reported, sometimes leading to complex domino reactions rather than simple substitution. thieme-connect.com A successful coupling would install an alkynyl group at the benzylic position.

Heck Reaction: The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene. wikipedia.orgbyjus.com Benzylic halides can serve as the halide component. nih.govacs.orgrsc.org The reaction of this compound with an alkene like styrene (B11656) or an acrylate (B77674) ester would yield a new, more complex alkene product. However, the success of such reactions can be sensitive to the specific substrate and catalytic conditions, with some pyridine-containing substrates showing limited reactivity in certain systems. nih.gov

Copper-Catalyzed Processes

The bromomethyl group at the C5 position of this compound serves as a versatile handle for a variety of copper-catalyzed transformations. These processes are pivotal for constructing complex molecular architectures by forming new carbon-carbon and carbon-heteroatom bonds. Copper catalysis is often preferred due to its lower cost and toxicity compared to other transition metals like palladium. rsc.org

Recent advancements have highlighted copper's efficacy in catalyzing the cross-coupling of organoboranes with organohalides. rsc.org For a substrate like this compound, this methodology allows for the coupling of various aryl- and alkylboranes at the benzylic position. A general method for the copper-catalyzed cross-coupling of organoboranes with electron-deficient aryl bromides and heteroaryl bromides has been developed, which is applicable to both arylboranes and primary and secondary alkylboranes. rsc.org

Moreover, copper-catalyzed radical relay mechanisms have been effectively employed for benzylic C–H functionalization, a process analogous to the functionalization of the bromomethyl group. nih.govchinesechemsoc.org These reactions often proceed under mild conditions and exhibit broad substrate scope. For instance, copper-catalyzed benzylic C–H bond thiocyanation has been demonstrated as an efficient method for late-stage functionalization. chinesechemsoc.org Similarly, copper-catalyzed benzylic C–H azidation provides a route to introduce nitrogen-containing functionalities. nih.gov These radical-based approaches highlight the potential for diverse functionalization of the bromomethyl position of this compound, leading to the formation of a wide array of derivatives.

A summary of potential copper-catalyzed reactions at the bromomethyl position is presented in the table below.

| Coupling Partner | Catalyst System (Example) | Product Type |

| Arylboronic Ester | CuI / N,N,P-ligand | 5-(Arylmethyl)-2-(benzyloxy)pyridine |

| Alkylborane | Cu-catalyst | 5-(Alkyl)-2-(benzyloxy)pyridine |

| Azide Source | Cu(I) or Cu(II) catalyst | 5-(Azidomethyl)-2-(benzyloxy)pyridine |

| Thiol Source | Cu-catalyst | 5-(Thiomethyl)-2-(benzyloxy)pyridine derivative |

These copper-catalyzed processes offer a powerful toolkit for the derivatization of this compound, enabling the synthesis of complex molecules with potential applications in various fields of chemistry.

Iron-Catalyzed C-C Bond Formation via C-H Functionalization

Iron, as an earth-abundant and non-toxic metal, has gained significant attention as a catalyst for C-H functionalization reactions. researchgate.net The pyridine ring in this compound is susceptible to iron-catalyzed C-H activation, which provides a direct method for forming new C-C bonds without the need for pre-functionalized starting materials. beilstein-journals.orgnih.gov

Research has shown that low-valent iron species, often generated in situ from simple iron salts and a reductant, can activate the strong C-H bonds of pyridine substrates. nih.govresearchgate.net The mechanism can involve the redox-activity of the pyridine ligand itself, where two-electron reduction by an iron(I) species activates the pyridine ring towards regioselective bond breaking at the ortho and para positions. nih.govresearchgate.net For this compound, the C-H bonds at the C3, C4, and C6 positions of the pyridine ring are potential sites for functionalization.

Iron-catalyzed C-H arylation of pyridines has been reported, often using a directing group to control regioselectivity. beilstein-journals.org While the benzyloxy group at the C2 position may exert some directing effect, the inherent electronic properties of the pyridine ring will also influence the site of functionalization. The electron-deficient nature of the pyridine ring generally makes it challenging for electrophilic-type C-H activation, but iron catalysis can proceed through alternative mechanisms, such as oxidative addition. beilstein-journals.orgnih.gov

Recent studies have demonstrated the reversible C-C bond formation between redox-active pyridine ligands in iron complexes, highlighting the dynamic nature of these systems. nih.govacs.orgresearchgate.net This reactivity can be harnessed to form new C-C bonds by coupling the activated pyridine ring with various partners. For example, iron-catalyzed cyclization of ketoxime acetates and aldehydes has been developed for the synthesis of substituted pyridines, showcasing iron's ability to facilitate C-C bond formation in pyridine synthesis. rsc.org

The table below summarizes potential iron-catalyzed C-H functionalization reactions on the pyridine ring of the target compound.

| Position of C-H Functionalization | Coupling Partner (Example) | Catalyst System (Example) | Product Type |

| C3, C4, or C6 | Aryl Grignard Reagent | Fe(acac)₃ | Arylated 2-(benzyloxy)pyridine (B1267808) derivative |

| C3, C4, or C6 | Alkene | Iron catalyst with ligand | Alkenylated 2-(benzyloxy)pyridine derivative |

| C3, C4, or C6 | Alkyl Halide | Iron catalyst | Alkylated 2-(benzyloxy)pyridine derivative |

Iron-catalyzed C-H functionalization represents a promising and sustainable strategy for the direct modification of the pyridine core in this compound, offering novel pathways to functionalized pyridine derivatives.

Modifications and Derivatizations on the Pyridine Ring

Electrophilic and Nucleophilic Aromatic Substitution Patterns

The pyridine ring of this compound exhibits distinct reactivity towards both electrophilic and nucleophilic aromatic substitution, largely governed by the electronic influence of the nitrogen atom and the benzyloxy substituent.

Electrophilic Aromatic Substitution (EAS): The pyridine ring is generally deactivated towards electrophilic aromatic substitution compared to benzene (B151609) due to the electron-withdrawing effect of the nitrogen atom. youtube.comaklectures.com Reactions typically require harsh conditions. The nitrogen atom is also basic and can be protonated under acidic reaction conditions, further deactivating the ring. However, the benzyloxy group at the C2 position is an electron-donating group, which can partially counteract the deactivating effect of the ring nitrogen and direct incoming electrophiles. For pyridine itself, electrophilic attack is favored at the C3 position. aklectures.com In the case of 2-(benzyloxy)pyridine, the activating benzyloxy group would likely direct electrophiles to the C3 and C5 positions. Given that the C5 position is already substituted, the C3 position is a probable site for electrophilic attack.

Nucleophilic Aromatic Substitution (SNAr): Conversely, the electron-deficient nature of the pyridine ring makes it highly susceptible to nucleophilic aromatic substitution, especially at the C2, C4, and C6 positions, which are ortho and para to the nitrogen atom. stackexchange.comyoutube.com The stability of the anionic Meisenheimer complex intermediate is key to this reactivity. stackexchange.com In this compound, the benzyloxy group is at the C2 position, a site typically activated for nucleophilic attack. However, the benzyloxy group itself is not a good leaving group. Therefore, direct nucleophilic displacement of the benzyloxy group is unlikely under standard SNAr conditions. Instead, if a good leaving group were present at the C4 or C6 positions, nucleophilic substitution would be highly favorable. The presence of electron-withdrawing groups on the ring would further enhance the rate of nucleophilic aromatic substitution. masterorganicchemistry.comlibretexts.org

The following table summarizes the expected substitution patterns:

| Reaction Type | Position(s) of Attack | Influencing Factors |

| Electrophilic Aromatic Substitution | C3 | Deactivating effect of ring nitrogen, activating/directing effect of C2-benzyloxy group. |

| Nucleophilic Aromatic Substitution | C2, C4, C6 (if a leaving group is present) | Electron-deficient nature of the pyridine ring. |

Pyridine N-Oxidation and Subsequent Rearrangements

Oxidation of the pyridine nitrogen atom in this compound to form the corresponding N-oxide significantly alters the reactivity of the pyridine ring. arkat-usa.org The N-oxide functionality can act as an electron-donating group, activating the ring towards electrophilic substitution, particularly at the C4 position. It also provides a handle for a variety of subsequent transformations and rearrangements.

The N-oxidation can be achieved using various oxidizing agents such as hydrogen peroxide in acetic acid or m-chloroperoxybenzoic acid (m-CPBA). arkat-usa.org Once formed, the this compound N-oxide can undergo several characteristic reactions.

One of the most notable reactions of pyridine N-oxides is their rearrangement upon treatment with acylating agents like acetic anhydride (B1165640) or trifluoroacetic anhydride. stackexchange.comchemtube3d.com When a 2-alkylpyridine N-oxide is treated with an anhydride, it can undergo a nih.govnih.gov-sigmatropic rearrangement known as the Boekelheide reaction, which ultimately furnishes a hydroxymethylpyridine derivative after hydrolysis. wikipedia.org In the case of this compound N-oxide, the presence of the benzyloxy group at the C2 position, rather than an alkyl group, would lead to a different rearrangement pathway. Treatment with acetic anhydride would likely lead to the formation of a 2-acetoxypyridine derivative, which upon hydrolysis would yield the corresponding 2-pyridone. stackexchange.com

The mechanism involves the initial acylation of the N-oxide oxygen, making the C2 position more electrophilic. A nucleophile, such as acetate, can then attack the C2 position, leading to an intermediate that can rearomatize by eliminating the acylated oxygen, ultimately resulting in a 2-substituted pyridine. stackexchange.com

The table below outlines the key steps in the N-oxidation and potential rearrangement:

| Step | Reagent(s) | Intermediate/Product |

| N-Oxidation | m-CPBA or H₂O₂/AcOH | This compound N-oxide |

| Rearrangement | Acetic Anhydride (Ac₂O) | 2-Acetoxy-5-(bromomethyl)pyridine |

| Hydrolysis | H₂O | 5-(Bromomethyl)-2-pyridone |

Intramolecular Cyclization Reactions

The presence of both a nucleophilic pyridine nitrogen and an electrophilic bromomethyl group within the same molecule makes this compound a prime candidate for intramolecular cyclization reactions, leading to the formation of fused pyridine ring systems. sioc-journal.cnresearchgate.net These fused heterocyclic scaffolds are of significant interest in medicinal chemistry and materials science.

The most straightforward intramolecular cyclization would involve the nucleophilic attack of the pyridine nitrogen onto the benzylic carbon of the bromomethyl group. This would result in the formation of a quaternary pyridinium (B92312) salt with a new ring fused to the pyridine core. The feasibility and outcome of such a reaction would depend on the ring size of the newly formed ring, which in this case would be a four-membered ring fused to the pyridine. The formation of such strained ring systems can be challenging but may be facilitated under appropriate conditions.

Alternatively, the bromomethyl group can be used to introduce a side chain that subsequently participates in an intramolecular cyclization. For example, the bromide can be displaced by a nucleophile that contains another functional group capable of reacting with the pyridine ring. This could involve a variety of cyclization strategies, including transition-metal-catalyzed C-H activation and cyclization, or dearomative cyclization reactions. rsc.orgnih.gov

For instance, after displacement of the bromide, a side chain could be introduced that allows for a [3+3] or other cycloaddition reaction to construct a new fused ring. sioc-journal.cn Palladium-catalyzed C(sp2)-H activation and cyclization is another powerful strategy for the synthesis of fused heterocycles. nih.gov In such a scenario, a functional group on the side chain attached at the C5-methyl position could be directed to react with a C-H bond on the pyridine ring, leading to a fused system.

The table below illustrates some potential intramolecular cyclization pathways:

| Cyclization Strategy | Key Intermediate | Resulting Fused System |

| Direct N-Alkylation | Quaternary Pyridinium Salt | Fused four-membered ring system |

| Cyclization via Side Chain Modification | Pyridine with a functionalized side chain at C5 | Various fused bicyclic heterocycles (e.g., indolizine (B1195054) derivatives) |

| Transition-Metal-Catalyzed Cyclization | Pyridine with a tethered reactive group | Fused polycyclic aromatic systems |

These intramolecular cyclization reactions provide a powerful means to increase the molecular complexity of this compound and to access novel fused heterocyclic compounds. nih.gov

Applications in Advanced Organic Synthesis and Molecular Construction

A Key Building Block for Complex Heterocyclic Structures

The strategic placement of functional groups in 2-(benzyloxy)-5-(bromomethyl)pyridine makes it an ideal starting material for the synthesis of a wide array of complex heterocyclic systems.

Crafting Polysubstituted Pyridines and Fused Ring Systems

While direct examples of using this compound for the synthesis of simple polysubstituted pyridines are not extensively documented in readily available literature, its structure lends itself to such applications through nucleophilic substitution at the bromomethyl position, followed by modifications of the pyridine (B92270) ring.

A notable application of related structures is in the synthesis of fused ring systems. For instance, the analogous compound, 2-(aminomethyl)pyridine, can undergo cyclocondensation reactions with electrophilically activated nitroalkanes to form imidazo[1,5-a]pyridines. nih.gov This suggests a potential pathway where this compound could be converted to the corresponding aminomethyl derivative and then utilized in similar cyclization strategies to access fused heterocyclic scaffolds. The benzyloxy group at the 2-position can be later deprotected to a hydroxyl group, offering a further point for diversification.

The construction of fused 2-pyridone ring systems, which are privileged structures in drug design, often involves tandem condensation and cyclization reactions. google.com While not a direct application, this compound could be envisioned as a precursor to intermediates that participate in such annulation tactics.

A Precursor to Natural Product Analogues and Designed Scaffolds

The synthesis of natural product analogues is a critical endeavor in medicinal chemistry, aiming to improve the biological activity and pharmacokinetic properties of naturally occurring compounds. While specific examples detailing the use of this compound as a direct precursor to natural product analogues are scarce in the surveyed literature, its utility can be inferred from the importance of the substituted pyridine motif in many bioactive natural products.

The concept of "scaffold hopping," where the core structure of a known bioactive molecule is replaced with a different but functionally equivalent scaffold, is a powerful strategy in drug discovery. The pyridine scaffold is a common target for such modifications. researchgate.net For example, the indolo[3,2-e]benzazocin-8-one ring system, a novel scaffold with medicinal significance, has been synthesized and derivatized to create potential anticancer agents. researchgate.net The structural motifs present in this compound could be incorporated into such complex scaffolds to modulate their biological activity.

Strategies for Molecular Diversification and Scaffold Decoration

The presence of a reactive bromomethyl group and a modifiable benzyloxy group makes this compound an excellent tool for molecular diversification and the decoration of existing molecular scaffolds.

Late-Stage Functionalization via the Bromomethyl Handle

Late-stage functionalization (LSF) is a powerful strategy in drug discovery that involves modifying a complex molecule in the final steps of its synthesis. This approach allows for the rapid generation of a library of analogues with diverse properties. The bromomethyl group of this compound is an ideal handle for LSF. It can readily undergo nucleophilic substitution reactions with a wide range of nucleophiles, including amines, alcohols, thiols, and carbanions, to introduce new functional groups and build molecular complexity.

While direct examples of LSF on complex bioactive molecules using this specific reagent are not prevalent in the reviewed literature, the principle is well-established. The modification of bioactive compounds through the introduction of new functionalities can significantly impact their druggability by altering their chemical space and physicochemical properties. nih.gov The reactivity of the bromomethyl group in similar pyridine derivatives is well-documented, highlighting its potential for such applications.

Synthesizing Functionalized Probes and Ligands for Chemical Research

Chemical probes are essential tools for studying biological processes. They are small molecules designed to interact with a specific target, such as a protein or enzyme, and report on its activity or localization. The synthesis of such probes often requires a versatile building block that can be readily functionalized with reporter groups (e.g., fluorophores, biotin) and reactive groups for target engagement. The bromomethyl group of this compound serves as an excellent attachment point for these functionalities.

Similarly, in the field of coordination chemistry, this compound can be used to synthesize functional ligands. The pyridine nitrogen and the substituent introduced at the bromomethyl position can act as coordination sites for metal ions. By carefully choosing the nucleophile to displace the bromide, ligands with specific electronic and steric properties can be designed for applications in catalysis and materials science. For instance, pyridine-based ligands are known to be effective in forming a variety of metal complexes with interesting catalytic and photophysical properties.

Contribution to the Development of Novel Organic Methodologies

While this compound is primarily utilized as a building block in synthetic applications, the reactivity of its functional groups has the potential to contribute to the development of new synthetic methods. For example, the development of novel cross-coupling reactions often relies on the availability of versatile substrates. The C-Br bond of the bromomethyl group and potential C-O activation of the benzyloxy group could be exploited in the development of new catalytic transformations.

Furthermore, the study of the reactivity of this and related pyridine derivatives can lead to a better understanding of the electronic properties of the pyridine ring and how they influence the reactivity of its substituents. This knowledge can then be applied to the design of new reagents and the development of more efficient and selective synthetic methodologies for the construction of pyridine-containing molecules.

Comprehensive Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. Through the analysis of chemical shifts, coupling constants, and correlation signals, a complete and unambiguous assignment of all proton and carbon atoms in 2-(Benzyloxy)-5-(bromomethyl)pyridine can be achieved.

Unambiguous Proton and Carbon Assignment via 1D and 2D NMR (e.g., ¹H, ¹³C, COSY, HMQC, HMBC)

One-dimensional (1D) NMR spectra, specifically ¹H and ¹³C NMR, provide initial information about the chemical environment of the hydrogen and carbon atoms, respectively.

¹H NMR: The proton NMR spectrum of this compound is expected to show distinct signals for the protons on the pyridine (B92270) ring, the benzylic methylene (B1212753) protons, the bromomethyl protons, and the protons of the phenyl group. The integration of these signals corresponds to the number of protons in each unique environment.

¹³C NMR: The carbon NMR spectrum reveals the number of chemically non-equivalent carbon atoms. The chemical shifts provide information about the electronic environment and hybridization of each carbon atom.

Two-dimensional (2D) NMR experiments are crucial for assembling the molecular structure by establishing connectivity between atoms.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms. It helps to establish the sequence of protons within the pyridine and phenyl rings.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate proton signals with the carbon signals of the atoms they are directly attached to. This allows for the definitive assignment of which protons are bonded to which carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are separated by two or three bonds. These long-range correlations are instrumental in connecting the different fragments of the molecule, such as linking the benzyloxy group to the pyridine ring and confirming the position of the bromomethyl group.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Assignments for this compound (Note: The following are predicted values and may vary from experimental results.)

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Pyridine C2 | - | ~163 |

| Pyridine C3-H | ~6.8 | ~111 |

| Pyridine C4-H | ~7.7 | ~140 |

| Pyridine C5 | - | ~128 |

| Pyridine C6-H | ~8.2 | ~149 |

| -CH₂Br | ~4.5 | ~32 |

| -OCH₂-Ph | ~5.4 | ~70 |

| Phenyl C1' | - | ~137 |

| Phenyl C2'/C6'-H | ~7.4 | ~128 |

| Phenyl C3'/C5'-H | ~7.3 | ~128.5 |

| Phenyl C4'-H | ~7.3 | ~129 |

Conformational Analysis using Variable-Temperature NMR

While specific studies on the conformational analysis of this compound using variable-temperature (VT) NMR are not widely reported, this technique is a valuable tool for investigating dynamic processes such as restricted bond rotation. For instance, VT NMR could potentially be used to study the rotational barrier around the C-O bond of the benzyloxy group, providing insights into the molecule's conformational preferences and flexibility at different temperatures.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is indispensable for determining the molecular weight of a compound and can also provide structural information through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry provides a highly accurate measurement of the molecular mass of a compound, often to within a few parts per million (ppm). This precision allows for the determination of the elemental composition of the molecule, confirming the molecular formula of C₁₃H₁₂BrNO. The exact mass measurement helps to distinguish the target compound from other potential isomers or compounds with the same nominal mass.

Table 2: HRMS Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₃H₁₂BrNO |

| Calculated Exact Mass | 277.0102 g/mol |

| Observed Ion (e.g., [M+H]⁺) | 278.0180 m/z |

Hyphenated Techniques (e.g., LC-MS, GC-MS)

Hyphenated techniques, which couple a separation method with mass spectrometry, are powerful tools for analyzing complex mixtures and confirming the identity of a compound.

Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is well-suited for the analysis of this compound. The compound would first be separated from any impurities on a liquid chromatography column, and the eluent would be introduced into the mass spectrometer to confirm its molecular weight.

Gas Chromatography-Mass Spectrometry (GC-MS): Depending on the thermal stability and volatility of the compound, GC-MS could also be employed. The sample is vaporized and separated in a gas chromatograph before detection by the mass spectrometer. Analysis of the fragmentation pattern in the mass spectrum can provide a "fingerprint" that aids in structural confirmation.

Vibrational Spectroscopy: Infrared (IR) for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. The IR spectrum of this compound would exhibit characteristic absorption bands that confirm the presence of its key structural features.

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) |

|---|---|---|

| Aromatic C-H | Stretching | 3100 - 3000 |

| Aliphatic C-H (CH₂) | Stretching | 3000 - 2850 |

| Aromatic C=C | Stretching | 1600 - 1450 |

| Pyridine Ring C=N | Stretching | ~1590 |

| C-O-C (Aryl-Alkyl Ether) | Asymmetric Stretching | 1275 - 1200 |

| C-O-C (Aryl-Alkyl Ether) | Symmetric Stretching | 1075 - 1020 |

| C-Br (Alkyl Bromide) | Stretching | 650 - 550 |

X-ray Crystallography for Absolute Stereochemistry and Solid-State Conformation

X-ray crystallography stands as the definitive method for elucidating the three-dimensional atomic arrangement of a molecule in its crystalline state. nih.gov This technique provides unambiguous data on bond lengths, bond angles, and torsional angles, which collectively define the molecule's conformation. For a molecule like this compound, which lacks a chiral center, the primary value of X-ray crystallography lies in confirming its molecular structure and understanding its solid-state packing and intermolecular interactions.

While a specific crystal structure for this compound is not widely published, the analysis would involve irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The data obtained would allow for the precise mapping of electron density, revealing the exact positions of the pyridine ring, the benzyloxy group, and the bromomethyl substituent. This would confirm the connectivity and provide insight into the planarity of the pyridine ring and the orientation of the benzyl (B1604629) group relative to it. Such structural parameters are crucial for understanding its reactivity and potential interactions in a biological or material science context. nih.gov

Table 1: Representative Crystallographic Data Parameters This table illustrates the type of data obtained from an X-ray crystallographic analysis. Actual values for this compound would require experimental determination.

| Parameter | Description | Example Value |

| Crystal System | The symmetry system of the crystal lattice. | Monoclinic |

| Space Group | The specific symmetry group of the crystal. | P2₁/c |

| Unit Cell Dimensions | The lengths (a, b, c) and angles (α, β, γ) of the unit cell. | a = X Å, b = Y Å, c = Z Åα = 90°, β ≠ 90°, γ = 90° |

| Bond Lengths | The distance between the nuclei of two bonded atoms (e.g., C-N, C-Br). | ~1.34 Å (C-N in pyridine)~1.90 Å (C-Br) |

| Bond Angles | The angle formed between three connected atoms (e.g., C-N-C). | ~117° (C-N-C in pyridine) |

| Torsional Angles | The dihedral angle describing the rotation around a bond. | Defines the orientation of the benzyl group. |

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable tool for characterizing compounds containing chromophores—parts of a molecule that absorb light in the UV or visible regions. The absorption of UV-Vis radiation corresponds to the excitation of electrons from lower to higher energy molecular orbitals. For organic molecules, these are typically π → π* (pi to pi antibonding) and n → π* (non-bonding to pi antibonding) transitions. ijims.com

The structure of this compound contains two primary chromophores: the pyridine ring and the benzene (B151609) ring of the benzyloxy group. The UV-Vis spectrum is expected to show characteristic absorption bands associated with these aromatic systems. researchgate.net

π → π Transitions:* These are high-energy, high-intensity absorptions characteristic of aromatic systems. For the benzene and pyridine rings, these transitions are typically observed in the range of 240-280 nm. ijims.com

n → π Transitions:* The pyridine ring's nitrogen atom possesses a lone pair of non-bonding electrons (n-electrons). The transition of one of these electrons to a π* orbital is possible. These n → π* transitions are lower in energy and intensity compared to π → π* transitions and often appear as a shoulder on the main absorption peak or as a separate weak band at a longer wavelength.

The specific solvent used can influence the position and intensity of these absorption maxima (λmax). In-line UV-Vis spectroscopy can also be employed as a process analytical technology (PAT) to monitor reactions in real-time, for instance, during the synthesis of derivatives. nih.gov

Table 2: Expected UV-Vis Absorption Data This table presents the expected absorption regions for the chromophores in this compound based on typical values for similar structures.

| Electronic Transition | Chromophore | Expected λmax Range (nm) |

| π → π | Benzene Ring, Pyridine Ring | 240 - 280 |

| n → π | Pyridine Ring (Nitrogen lone pair) | > 280 (weak intensity) |

Elemental Analysis for Empirical Formula Determination

Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements (typically carbon, hydrogen, and nitrogen) in a compound. The experimentally determined percentages are then compared with the theoretically calculated values based on the proposed molecular formula. This comparison serves to confirm the empirical formula of the compound and provides a crucial check on its purity.

For this compound, the molecular formula is C₁₃H₁₂BrNO. Based on the atomic masses of carbon (12.011 u), hydrogen (1.008 u), bromine (79.904 u), nitrogen (14.007 u), and oxygen (15.999 u), the theoretical elemental composition can be calculated precisely. An experimental result that deviates by more than ±0.4% from the theoretical value often indicates the presence of impurities or an incorrect structural assignment.

Table 3: Theoretical Elemental Composition of C₁₃H₁₂BrNO This interactive table allows for the comparison of theoretical values with hypothetical experimental results to assess purity.

| Element | Atomic Mass (u) | Moles in Formula | Mass in Formula ( g/mol ) | Mass Percent (%) |

| Carbon (C) | 12.011 | 13 | 156.143 | 55.74% |

| Hydrogen (H) | 1.008 | 12 | 12.096 | 4.32% |

| Bromine (Br) | 79.904 | 1 | 79.904 | 28.52% |

| Nitrogen (N) | 14.007 | 1 | 14.007 | 5.00% |

| Oxygen (O) | 15.999 | 1 | 15.999 | 5.71% |

| Total | 280.149 | 100.00% |

Chromatographic Techniques for Purity and Reaction Monitoring (e.g., HPLC)

Chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC), are indispensable for assessing the purity of this compound and for monitoring the progress of its synthesis or subsequent reactions. mdpi.com HPLC separates components of a mixture based on their differential partitioning between a stationary phase and a mobile phase. researchgate.net

For a compound of this nature, a reversed-phase HPLC (RP-HPLC) method is typically most effective. mdpi.com

Stationary Phase: A nonpolar stationary phase, such as a C18 (octadecylsilyl) silica (B1680970) gel column, is commonly used.

Mobile Phase: A polar mobile phase, usually a mixture of water (often with additives like formic acid or a buffer to control pH) and an organic solvent like acetonitrile (B52724) or methanol, is employed. A gradient elution, where the proportion of the organic solvent is increased over time, is often used to ensure the efficient elution of all components.

Detection: A UV detector is the most common choice, set to a wavelength where the analyte absorbs strongly (e.g., 254 nm or 270 nm), as determined from its UV-Vis spectrum.

The result of an HPLC analysis is a chromatogram, which plots the detector's response against time. The time at which a compound elutes is its retention time, a characteristic property under specific conditions. The purity of the sample is determined by the relative area of the main peak corresponding to this compound compared to the total area of all peaks in the chromatogram.

Table 4: Typical RP-HPLC Method Parameters This table outlines a representative set of conditions for the purity analysis of this compound.

| Parameter | Description |

| Column | C18, 4.6 x 150 mm, 5 µm particle size |

| Mobile Phase A | Water + 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |

| Gradient | e.g., 5% to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

Theoretical and Computational Investigations of 2 Benzyloxy 5 Bromomethyl Pyridine Reactivity and Structure

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has become a cornerstone of computational chemistry, offering a balance between accuracy and computational cost that is well-suited for studying molecules of the size and complexity of 2-(Benzyloxy)-5-(bromomethyl)pyridine. DFT calculations can predict a wide range of molecular properties, from geometries and energies to electronic structure and reactivity indices.

Prediction of Reaction Pathways and Transition States

DFT calculations are instrumental in mapping out the potential energy surfaces of chemical reactions, allowing for the prediction of viable reaction pathways and the characterization of the high-energy transition states that lie along these paths. For this compound, two primary sites of reactivity are of interest: the benzylic carbon of the bromomethyl group and the pyridine (B92270) ring itself.

The bromomethyl group is a classic electrophilic center, highly susceptible to nucleophilic substitution reactions (S\textsubscript{N}2). Computational studies on similar bromomethyl-substituted aromatic compounds have shown that DFT can accurately model the S\textsubscript{N}2 reaction pathway. These calculations can determine the activation energy barrier for the backside attack of a nucleophile, leading to the displacement of the bromide ion. The transition state for this process would feature a pentacoordinate carbon atom, and its geometry and energy can be precisely calculated.

Another potential reaction pathway for benzyloxypyridine derivatives is the researcher.lifenih.gov-anionic rearrangement. DFT studies on related 2-benzyloxypyridines have elucidated the mechanism of this rearrangement, indicating that it proceeds through a deprotonation step followed by a rate-determining rearrangement step. The transition state for this rearrangement has been characterized as oxirane-like. Such computational insights suggest that under basic conditions, this compound could potentially undergo complex intramolecular rearrangements, in addition to intermolecular reactions at the bromomethyl site.

The following table presents hypothetical activation energies for an S\textsubscript{N}2 reaction at the bromomethyl group with a generic nucleophile, based on typical values for similar reactions studied computationally.

| Reaction Pathway | Nucleophile | Solvent | Calculated Activation Energy (kcal/mol) |

| S\textsubscript{N}2 Substitution | OH⁻ | Acetonitrile (B52724) | 18.5 |

| S\textsubscript{N}2 Substitution | CN⁻ | DMSO | 15.2 |

| S\textsubscript{N}2 Substitution | NH₃ | Water | 22.1 |

Note: These are representative values and would require specific DFT calculations for this compound for precise determination.

Analysis of Conformational Isomers and Energetic Stabilities

The flexible nature of the benzyloxy and bromomethyl groups in this compound gives rise to multiple conformational isomers. DFT calculations are essential for identifying the stable conformers and determining their relative energetic stabilities. The key dihedral angles that define the conformational space are those around the C-O bond of the benzyloxy group and the C-C bond of the bromomethyl group.

For the bromomethyl group, studies on related 2-(halomethyl)pyridines have shown a conformational preference for the C-X bond (where X is a halogen) to be coplanar with the pyridine ring. Specifically, the anti-conformer, where the C-Br bond is directed away from the nitrogen atom of the pyridine ring, is often found to be the most stable. This preference can be attributed to a combination of steric and stereoelectronic effects.

Below is a hypothetical table of relative energies for different conformers of this compound, as would be determined by DFT calculations.

| Conformer | Dihedral Angle (N-C2-Cα-Br) | Dihedral Angle (C2-O-CH₂-Ph) | Relative Energy (kcal/mol) |

| Anti-Staggered | 180° | 180° | 0.00 (Global Minimum) |

| Anti-Eclipsed | 180° | 0° | 2.5 |

| Syn-Staggered | 0° | 180° | 1.8 |

| Syn-Eclipsed | 0° | 0° | 4.2 |

Note: These values are illustrative. Actual values would depend on the level of theory and basis set used in the DFT calculations.

Investigation of Electronic Properties and Frontier Molecular Orbitals (HOMO/LUMO)

The electronic properties of a molecule are fundamental to its reactivity. DFT provides a means to calculate various electronic descriptors, with the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—being of particular importance. The energy and spatial distribution of these orbitals offer insights into the molecule's ability to donate and accept electrons.

For this compound, the HOMO is expected to be localized primarily on the electron-rich pyridine and benzene (B151609) rings, indicating that these are the most probable sites for electrophilic attack. The LUMO, on the other hand, is likely to have significant contributions from the bromomethyl group, specifically the σ* orbital of the C-Br bond, as well as the π* system of the pyridine ring. This localization of the LUMO on the bromomethyl group is consistent with its susceptibility to nucleophilic attack.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of chemical reactivity and kinetic stability. A smaller HOMO-LUMO gap generally implies higher reactivity. DFT calculations can precisely determine the energies of these orbitals and the magnitude of the gap. The presence of the electron-withdrawing bromomethyl group and the electron-donating benzyloxy group on the pyridine ring will modulate the HOMO and LUMO energy levels compared to unsubstituted pyridine.

The following table provides representative HOMO and LUMO energies and the corresponding energy gap for this compound, based on DFT calculations of similar substituted pyridines. nih.gov

| Molecular Orbital | Energy (eV) |

| HOMO | -6.85 |

| LUMO | -1.23 |

| HOMO-LUMO Gap | 5.62 |

Note: These values are representative and can vary with the computational method and solvent model used.

Molecular Modeling for Mechanistic Probes

Beyond static calculations of reactants and products, molecular modeling techniques, including DFT, can be used to dynamically probe reaction mechanisms. By mapping the entire reaction coordinate, from reactants through the transition state to products, a detailed understanding of the energetic and structural changes that occur during a chemical transformation can be obtained.

For a potential S\textsubscript{N}2 reaction involving the bromomethyl group of this compound, molecular modeling can be used to visualize the approach of the nucleophile, the elongation of the C-Br bond, and the inversion of stereochemistry at the benzylic carbon. The calculated trajectory provides a "molecular movie" of the reaction, offering insights that are often inaccessible through experimental means alone.

Furthermore, molecular dynamics simulations, which use forces derived from quantum mechanical calculations to simulate the motion of atoms over time, can provide insights into the role of the solvent and other environmental factors on the reaction mechanism. For instance, such simulations could reveal how solvent molecules stabilize the transition state or the departing bromide ion, thereby influencing the reaction rate.

Correlation of Computational Predictions with Experimental Observations

A crucial aspect of computational chemistry is the validation of theoretical predictions against experimental data. For this compound, several experimental observables can be used to corroborate the results of DFT calculations.

The predicted geometric parameters, such as bond lengths and angles, from DFT calculations can be compared with those determined experimentally from X-ray crystallography. researchgate.net Good agreement between the calculated and experimental structures provides confidence in the computational model. Similarly, calculated vibrational frequencies can be compared with experimental infrared (IR) and Raman spectra. While there is often a systematic deviation, scaling factors can be applied to the calculated frequencies to achieve excellent agreement with experimental spectra, aiding in the assignment of vibrational modes.

The electronic properties predicted by DFT can also be correlated with experimental measurements. For example, the calculated HOMO energy can be related to the ionization potential, which can be measured by techniques such as photoelectron spectroscopy. The predicted electronic transitions from time-dependent DFT (TD-DFT) can be compared with the absorption maxima observed in UV-Vis spectroscopy. researchgate.net

Finally, the predicted reactivity and reaction pathways can be tested through synthetic experiments. For instance, if DFT calculations predict a low activation barrier for an S\textsubscript{N}2 reaction with a particular nucleophile, this can be verified by attempting the reaction in the laboratory and analyzing the products and reaction kinetics. Discrepancies between computational predictions and experimental observations can, in turn, lead to refinements of the theoretical model, fostering a synergistic relationship between theory and experiment.

Future Research Trajectories and Emerging Opportunities

Development of Asymmetric Transformations and Enantioselective Synthesis

The development of methodologies for asymmetric transformations represents a significant frontier in synthetic chemistry, and 2-(Benzyloxy)-5-(bromomethyl)pyridine is a prime candidate for such investigations. The bromomethyl group serves as a reactive handle for introducing the pyridyl moiety into a wide array of molecules. Future research is expected to focus on enantioselective reactions where this compound acts as a key electrophile.

One promising avenue is the merger of organocatalysis and photoredox catalysis for enantioselective C-C bond formation. nih.gov In such systems, a chiral imidazolidinone catalyst can generate a chiral enamine from an aldehyde, which can then react with the benzyl (B1604629) radical generated from this compound via single-electron transfer from a photocatalyst. nih.gov This approach could provide enantiomerically enriched α-pyridyl aldehydes, which are valuable precursors for complex chiral molecules and pharmaceutical agents. nih.gov Research in this area will likely explore a broader range of aldehyde substrates and optimize reaction conditions to achieve higher yields and enantioselectivities for heteroaryl systems, including those derived from bromomethyl pyridines. nih.gov

Key research objectives in this domain include:

Design of Novel Chiral Catalysts: Developing new chiral catalysts (both metal-based and organocatalysts) that can effectively control the stereochemistry of reactions involving the prochiral center generated from the bromomethyl group.

Substrate Scope Expansion: Investigating the reaction of this compound with a diverse range of prochiral nucleophiles to synthesize a library of enantioenriched compounds.

Mechanistic Studies: Elucidating the precise mechanisms of these asymmetric transformations to enable rational catalyst design and reaction optimization.

The successful development of such enantioselective methods will significantly enhance the value of this compound as a building block for the synthesis of single-enantiomer pharmaceuticals and agrochemicals.

Catalytic Innovations for Bromomethyl Pyridines

Innovations in catalysis are set to redefine the synthesis and application of bromomethyl pyridines. Research is moving beyond traditional methods towards more efficient, selective, and practical catalytic systems.

A notable area of innovation is the use of pyridine (B92270) itself, or its derivatives, as an organocatalyst in reactions involving bromomethyl carbonyl compounds. rsc.org For instance, pyridine can catalyze the annulation of cyclopropenones with bromomethyl compounds, proceeding through a pyridinium (B92312) ylide intermediate. rsc.orgresearchgate.net This strategy enables the facile synthesis of complex heterocyclic structures like furan-2(5H)-ones under mild, transition-metal-free conditions. rsc.org Future work could adapt this concept to this compound, using its unique electronic properties to influence the course of such catalytic cycles and generate novel molecular scaffolds.

Furthermore, advancements in catalytic multicomponent reactions (MCRs) offer new pathways for the synthesis of highly substituted pyridines. nih.gov Redox-neutral catalytic intermolecular aza-Wittig reactions followed by Diels-Alder cycloadditions provide rapid access to diverse pyridine structures. nih.gov Applying these innovative catalytic sequences could lead to more efficient and convergent syntheses of complex derivatives starting from precursors related to this compound.

Future research will likely focus on:

Transition-Metal-Free Catalysis: Expanding the toolbox of organocatalytic and phosphine-catalyzed reactions to minimize reliance on expensive and potentially toxic heavy metals. researchgate.net

Tandem and Cascade Reactions: Designing innovative one-pot catalytic sequences that combine multiple transformations to build molecular complexity rapidly, reducing waste and purification steps. acs.org

Novel Activation Modes: Exploring new ways to catalytically activate the C-Br bond of the bromomethyl group for cross-coupling and other functionalization reactions.

These catalytic advancements will not only improve the synthesis of the target compound but also broaden its utility in constructing complex molecular architectures.

Green Chemistry Approaches to Synthesis and Derivatization

The principles of green chemistry are increasingly influencing the design of synthetic routes in the chemical industry. For this compound, future research will prioritize the development of more sustainable methods for its synthesis and subsequent derivatization. citedrive.com This involves a shift away from hazardous reagents and solvents towards more environmentally benign alternatives. mdpi.com

Several green synthetic strategies are applicable to pyridine derivatives and hold promise for the target compound: citedrive.comresearchgate.net

Microwave-Assisted Synthesis: This technique can dramatically reduce reaction times, increase yields, and often allows for solvent-free conditions, aligning with green chemistry principles. nih.gov

Mechanochemistry: The use of solvent-free ball milling or grinding techniques minimizes waste and energy consumption. researchgate.netscielo.br This approach has been successfully applied to the synthesis of other pyridine derivatives and could be adapted for the bromination or other functionalization steps in the synthesis of this compound. researchgate.netscielo.br

Use of Greener Solvents: Replacing traditional volatile organic compounds (VOCs) with safer alternatives like ionic liquids or water, or performing reactions under solvent-free conditions, is a key goal. rasayanjournal.co.in

Multicomponent Reactions (MCRs): As mentioned previously, MCRs are inherently green as they improve atom economy and reduce the number of synthetic steps and purification processes. researchgate.net

| Green Chemistry Approach | Principle | Potential Application for this compound |

|---|---|---|

| Microwave-Assisted Synthesis | Energy efficiency, reduced reaction time | Accelerating the etherification or bromination steps in the synthesis. |

| Mechanochemistry (Ball Milling) | Solvent-free, reduced waste | Solid-state synthesis or derivatization reactions. researchgate.net |

| Catalysis | Higher atom economy, lower energy | Using recyclable catalysts for synthesis and functionalization. researchgate.net |

| Solvent-Free Reactions | Waste prevention | Performing reactions by grinding reactants together without a liquid medium. mdpi.com |

The adoption of these green methodologies will be crucial for the sustainable production and use of this compound in both academic and industrial settings.

Integration into Advanced Automated Synthesis Platforms

The integration of chemical synthesis with robotics and artificial intelligence is revolutionizing materials and drug discovery. Automated synthesis platforms offer unprecedented speed, reproducibility, and the ability to explore vast chemical spaces. This compound, as a versatile building block, is well-suited for incorporation into these advanced systems.

Automated platforms can perform multi-step syntheses in a continuous flow or iterative fashion, significantly accelerating the production of compound libraries for screening. youtube.com For example, the automated synthesis of radiolabelled pyridine-based alkylating agents for oligonucleotide conjugation has been demonstrated, highlighting the feasibility of handling reactive pyridine intermediates in such systems. nih.gov Similarly, this compound could be used as a key reagent in automated platforms for generating libraries of diverse molecules for high-throughput screening in drug discovery. researchgate.net

Self-optimizing flow chemistry platforms, which use algorithms to rapidly identify optimal reaction conditions, are another emerging area. researchgate.net These systems can accelerate the development of robust and scalable synthetic routes for the production of the target compound and its derivatives. researchgate.net The combination of high-throughput experimentation with rapid analytical profiling allows for the accelerated design of novel lead compounds. researchgate.net

| Platform/Technology | Key Advantage | Relevance to this compound |

|---|---|---|

| Automated Flow Synthesis | Scalability, safety, reproducibility | Efficient and safe production of the compound and its derivatives. researchgate.net |

| Iterative Small Molecule Synthesizers | Rapid library generation | Use as a building block for creating diverse compound arrays. chemrxiv.org |

| AI-Driven Route Design | Optimization, speed | Predicting and optimizing synthetic routes to and from the compound. youtube.com |

| High-Throughput Experimentation | Rapid reaction screening | Quickly identifying optimal conditions for derivatization reactions. researchgate.net |

By designing and adapting synthetic procedures involving this compound for automated platforms, researchers can significantly accelerate the pace of innovation, from fundamental chemical research to the development of new functional molecules.

Q & A

Q. How can researchers optimize the synthesis of 2-(Benzyloxy)-5-(bromomethyl)pyridine to minimize side reactions?

- Methodological Answer : The compound can be synthesized via bromination of a pre-functionalized pyridine precursor. For example, using N-bromosuccinimide (NBS) in dichloromethane with dimethyl sulfide (Me₂S) as a brominating agent has been reported to achieve selective bromination at the methyl position . Key optimizations include:

- Stoichiometric control : Maintain a 1:1 molar ratio of precursor to NBS to avoid over-bromination.

- Temperature : Conduct reactions at 0–5°C to suppress competing electrophilic aromatic substitution.

- Purification : Use silica gel chromatography with a hexane/ethyl acetate gradient (8:1 v/v) to isolate the product .

Q. What purification techniques are recommended for isolating this compound from reaction mixtures?

- Methodological Answer : Column chromatography remains the gold standard due to the compound’s moderate polarity. A solvent system of hexane/ethyl acetate (8:1 v/v) effectively separates the target compound from byproducts like unreacted precursors or di-brominated species . For hygroscopic batches, pre-adsorption onto silica gel under inert atmosphere (N₂/Ar) minimizes decomposition .

Q. How should researchers ensure the stability of this compound during storage?

- Methodological Answer : The compound’s bromomethyl group is sensitive to moisture and light. Recommended protocols include:

- Storage : Seal in amber glass vials under inert gas (argon) at ambient temperatures (20–25°C) .

- Desiccation : Add molecular sieves (3Å) to containers to absorb residual moisture .

- Stability monitoring : Conduct periodic NMR analysis to detect hydrolysis or dimerization.

Advanced Research Questions

Q. What strategies address regioselectivity challenges during nucleophilic substitution reactions involving this compound?

- Methodological Answer : The benzyloxy group at the 2-position creates steric hindrance, directing nucleophilic attack preferentially to the 5-bromomethyl site. To enhance selectivity:

Q. How can this compound be utilized in cross-coupling reactions for complex molecule synthesis?

- Methodological Answer : The bromomethyl group serves as a versatile handle for C–C bond formation :

- Nickel-catalyzed carboboration : React with alkenes or alkynes in the presence of Ni catalysts (e.g., Ni(cod)₂) to install boronate esters for further functionalization .

- Buchwald-Hartwig amination : Couple with aryl amines using Pd₂(dba)₃/Xantphos to generate pyridine-based ligands or pharmacophores .

Q. What analytical methods resolve contradictions in reaction outcomes when using this compound as a building block?

- Methodological Answer : Conflicting data (e.g., unexpected byproducts) often arise from trace impurities or competing pathways. Recommended approaches:

- LC-MS monitoring : Track reaction progress in real-time to identify intermediates.

- Isotopic labeling : Use deuterated analogs to elucidate mechanistic pathways (e.g., radical vs. ionic bromination) .

- Computational modeling : Perform DFT studies to compare activation energies for alternative reaction pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.